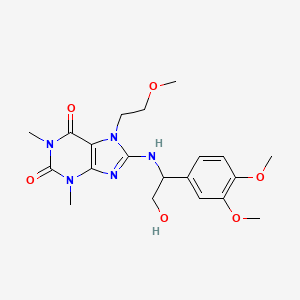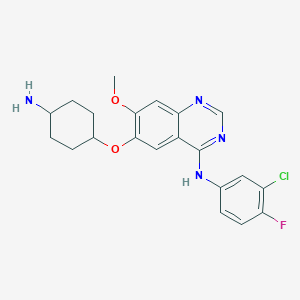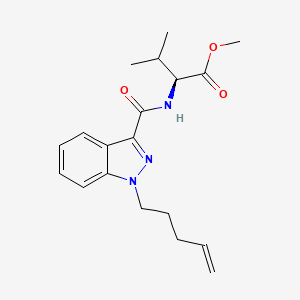
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is a synthetic compound that falls under the category of phenethylamines. It is structurally similar to known opioids and is often used as an analytical reference standard in forensic and toxicological research . This compound is regulated as a Schedule I substance in the United States, indicating its potential for abuse and lack of accepted medical use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide typically involves multiple steps, starting from basic organic compounds. The process generally includes:
Formation of the Phenethylamine Core: This step involves the nitration of 2,5-dimethoxyphenethylamine to introduce the nitro group at the 4-position.
Piperidine Ring Formation: The phenethylamine derivative is then reacted with a piperidine derivative under controlled conditions to form the piperidin-4-yl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in a different set of derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is primarily used in scientific research, particularly in the fields of:
Forensic Chemistry: As an analytical reference standard for the identification of similar compounds in forensic samples.
Toxicology: To study the toxicological effects and metabolic pathways of phenethylamine derivatives.
Pharmacology: To investigate the pharmacological properties and potential therapeutic applications of phenethylamine derivatives.
Mecanismo De Acción
The mechanism of action of N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is not fully understood. it is believed to interact with opioid receptors in the brain, similar to other phenethylamine derivatives. This interaction likely involves binding to the mu-opioid receptor, leading to analgesic and euphoric effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2C-B) Fentanyl (hydrochloride): Another phenethylamine derivative with similar structural features.
2’,5’-dimethoxy 4’-nitro Fentanyl: Shares the dimethoxy and nitro groups but differs in other structural aspects.
Uniqueness
N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its structural similarity to known opioids makes it a valuable compound for research in forensic and toxicological studies .
Propiedades
Fórmula molecular |
C24H31N3O5 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[1-[2-(2,5-dimethoxy-4-nitrophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H31N3O5/c1-4-24(28)26(19-8-6-5-7-9-19)20-11-14-25(15-12-20)13-10-18-16-23(32-3)21(27(29)30)17-22(18)31-2/h5-9,16-17,20H,4,10-15H2,1-3H3 |
Clave InChI |
SRAXTWKCHURJIT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(2-acetylphenyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-3-bromo-N-propylbenzamide](/img/structure/B10818891.png)
![3-[C-[3-(aminomethyl)phenyl]-N-phenylcarbonimidoyl]-5,6-dimethoxy-1H-indol-2-ol](/img/structure/B10818894.png)



![1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone](/img/structure/B10818927.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818939.png)
![7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate](/img/structure/B10818947.png)

![[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate](/img/structure/B10818955.png)


![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)
